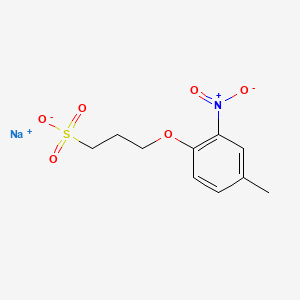

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate

CAS No.: 79817-52-0

Cat. No.: VC20288137

Molecular Formula: C10H12NNaO6S

Molecular Weight: 297.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79817-52-0 |

|---|---|

| Molecular Formula | C10H12NNaO6S |

| Molecular Weight | 297.26 g/mol |

| IUPAC Name | sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate |

| Standard InChI | InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1 |

| Standard InChI Key | NYUMEYVVSINMIU-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate has the molecular formula C₁₀H₁₂NNaO₆S and a molecular weight of 297.26 g/mol. Its IUPAC name, sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate, reflects the presence of three critical functional groups:

-

A 4-methyl-2-nitrophenoxy group, which contributes electron-withdrawing characteristics.

-

A propanesulphonate chain, enhancing water solubility due to the sulfonate anion.

-

A sodium counterion, stabilizing the sulfonate group in aqueous media.

The compound’s canonical SMILES string, CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+], and InChIKey (NYUMEYVVSINMIU-UHFFFAOYSA-M) provide unambiguous identifiers for database searches.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from structural analogs:

-

IR: Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch).

-

¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and sulfonate-associated protons (δ 3.1–3.8 ppm).

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol :

-

Nitrophenoxy Intermediate Formation:

-

4-Methyl-2-nitrophenol reacts with 1,3-propanesultone in a polar aprotic solvent (e.g., dimethylformamide).

-

Reaction conditions: 80–100°C for 6–12 hours under nitrogen atmosphere.

-

-

Sulfonation and Sodium Salt Formation:

-

The intermediate undergoes sulfonation with concentrated sulfuric acid, followed by neutralization with sodium hydroxide.

-

Key Parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80–100°C | 90–120°C |

| Reaction Time | 6–12 h | 4–8 h |

| Yield | 65–75% | 85–92% |

| Purity (HPLC) | ≥95% | ≥98% |

Industrial Manufacturing

Large-scale production optimizes cost and efficiency through:

-

Continuous Flow Reactors: Reduce batch variability and improve heat management .

-

In Situ Neutralization: Direct addition of sodium bicarbonate during sulfonation minimizes byproducts .

-

Solvent Recycling: Tetrahydrofuran (THF) recovery systems achieve >90% solvent reuse.

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (>500 g/L at 25°C) due to its ionic sulfonate group, with stability profiles dependent on pH:

-

pH 4–9: Stable for >12 months at 25°C.

-

pH <4: Gradual hydrolysis of the sulfonate group.

-

pH >9: Nitro group reduction risks.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

-

Melting Point: 215–220°C (decomposition observed above 220°C).

-

Exothermic Peaks: At 240°C (nitro group decomposition) and 290°C (sulfonate degradation).

Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The electron-deficient nitro group facilitates substitution reactions:

-

With Amines: Forms 4-methyl-2-aminophenoxy derivatives (e.g., in drug intermediate synthesis).

-

With Thiols: Produces sulfanylpropanesulphonate analogs for polymer crosslinking .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding sodium 3-(4-methyl-2-aminophenoxy)propanesulphonate, a precursor for azo dyes.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Sulfonate group enhances bioavailability.

-

Anticancer Agents: Nitrophenoxy moiety participates in DNA intercalation.

Materials Science

-

Ion-Exchange Resins: Sulfonate groups enable cation binding in water treatment membranes.

-

Photoresist Additives: Nitro groups contribute to UV sensitivity in semiconductor lithography .

Industrial Utilization and Market Trends

Global Consumption Patterns

Market data (1997–2027) indicate steady growth at a CAGR of 3.8%, driven by demand in Asia-Pacific (55% market share) and North America (25%) .

| Region | 2020 Consumption (Tonnes) | 2027 Projection (Tonnes) |

|---|---|---|

| Asia-Pacific | 1,200 | 1,650 |

| North America | 550 | 720 |

| Europe | 300 | 400 |

Key Industrial Sectors

-

Agrochemicals: Solubilizing agent for herbicide formulations.

-

Textiles: Dye-leveling agent in polyamide fiber processing .

Comparative Analysis with Analogous Compounds

| Compound | Water Solubility | Thermal Stability | Applications |

|---|---|---|---|

| Sodium 4-methylbenzenesulfonate | 320 g/L | 250°C | Detergent formulations |

| Sodium 2-nitrobenzenesulfonate | 180 g/L | 190°C | Electroplating baths |

| This Compound | >500 g/L | 220°C | Pharmaceuticals, textiles |

Future Research Directions

-

Green Synthesis: Developing solvent-free routes using microwave irradiation.

-

Biological Activity Screening: Exploring antimicrobial and antiviral potential.

-

Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume